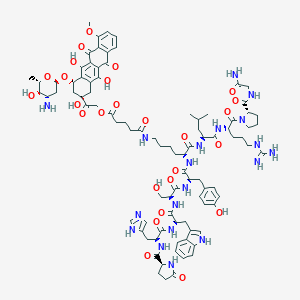
2,3-Dimethyl-6-nitroaniline
Übersicht
Beschreibung
2,3-Dimethyl-6-nitroaniline is an aromatic compound with the molecular formula C8H10N2O2. It is also known as 6-Nitro-2,3-xylidine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-nitroaniline is utilized in a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
2,3-Dimethyl-6-nitroaniline is an aromatic compound used in the study of C-H pi interactions and pi-pi stacking . The primary targets of this compound are likely to be proteins or enzymes that interact with aromatic compounds.
Mode of Action
Given its aromatic nature, it may interact with its targets through pi-pi stacking, a non-covalent interaction between aromatic rings .
Pharmacokinetics
It is known to exhibit solubility in water, ethanol, and acetone , which may influence its bioavailability and distribution within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-6-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,3-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous nitration process. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2,3-Dimethyl-6-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethyl-6-nitroaniline
- 2,3-Dichloro-6-nitroaniline
- 2,3-Dimethoxy-6-nitroaniline
Comparison: 2,3-Dimethyl-6-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2,3-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYPFWBLCARLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344472 | |
| Record name | 2,3-Dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-96-2 | |
| Record name | 2,3-Dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and intermolecular interactions observed in 2,3-Dimethyl-6-nitroaniline?
A1: this compound (C8H10N2O2) exhibits a nearly planar structure with the non-hydrogen atoms lying approximately in the same plane []. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. Notably, the molecules engage in various intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π interactions, and π⋯π stacking interactions []. These interactions contribute to the formation of a three-dimensional network structure in the solid state.
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable starting material for synthesizing sulfonated derivatives, which are important intermediates in various chemical processes []. For example, it can be converted into 2,3-dimethyl-6-nitrobenzenesulfonyl chloride, which upon hydrolysis and reduction yields 6-amino-2,3-dimethylbenzenesulfonic acid []. This sulfonic acid derivative holds potential applications in dye chemistry and as a building block for other functional molecules.
Q3: Have computational studies been conducted on this compound? What insights have they provided?
A3: Yes, computational studies employing quantum mechanical calculations have been performed on this compound and its aminonitromethylbenzene analogs []. These studies have revealed valuable information about the nature and strength of intermolecular interactions, particularly hydrogen bonding. The calculations demonstrated that not all short distances typically classified as hydrogen bonds based on geometry necessarily exhibit bonding character []. This highlights the importance of considering both geometric and energetic factors when analyzing intermolecular interactions.
Q4: Are there any chiral derivatives of this compound with potential applications in asymmetric catalysis?
A4: While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives like 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide []. This compound and its atropisomers have shown promise as chiral catalysts in the Strecker reaction, an important method for synthesizing enantiomerically enriched α-amino acids []. This highlights the potential of using this compound derivatives in developing novel asymmetric catalytic methodologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)




![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)



